Xylitol-d7

Description

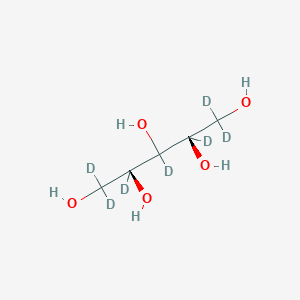

Structure

3D Structure

Properties

Molecular Formula |

C5H12O5 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

(2R,4S)-1,1,2,3,4,5,5-heptadeuteriopentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1D2,2D2,3D,4D,5D |

InChI Key |

HEBKCHPVOIAQTA-YSZAPORESA-N |

Isomeric SMILES |

[2H][C@@](C([2H])([2H])O)(C([2H])([C@]([2H])(C([2H])([2H])O)O)O)O |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Xylitol-d7 and its chemical structure?

An In-depth Technical Guide to Xylitol-d7

Introduction to this compound

This compound is the deuterium-labeled form of Xylitol, a naturally occurring five-carbon sugar alcohol found in many fruits and vegetables.[1][2] It is widely utilized in research and development, particularly in pharmacokinetic and metabolic studies, where it serves as an internal standard for the quantification of unlabeled Xylitol in various biological matrices.[3] The substitution of seven hydrogen atoms with deuterium atoms results in a higher molecular weight, allowing for its differentiation from the endogenous compound in mass spectrometry-based analytical methods.[3] Like its unlabeled counterpart, this compound is a white, crystalline solid.

Chemical Structure

The chemical structure of this compound is identical to that of Xylitol, with the exception of the isotopic labeling. The seven deuterium atoms are typically located at the C1, C2, C3, C4, and C5 positions. The systematic name for this isotopologue is often Xylitol-1,1,2,3,4,5,5-d7.[4][5]

The chemical formula for this compound is C₅H₅D₇O₅.[4][6][7] The stereochemical configuration is that of meso-xylitol, an achiral molecule.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in analytical chemistry and drug development.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅D₇O₅ | [4][6][7] |

| Molecular Weight | 159.19 g/mol | [4][6][7] |

| Purity | >98% | [7][8] |

| Isotopic Purity | 99.1% atom D | [7] |

| Appearance | White solid / Neat | [4] |

| Unlabeled CAS No. | 87-99-0 | [6] |

Applications in Research

The primary application of this compound is as a stable isotope-labeled internal standard for quantitative analysis of Xylitol using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] Stable heavy isotopes are incorporated into drug molecules primarily as tracers for quantification during the drug development process.[3] Deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs, a field of growing interest.[3]

Unlabeled Xylitol has various applications in the food and pharmaceutical industries as a sugar substitute.[9][10][11] It is known for its anti-cariogenic properties, making it a common ingredient in chewing gum and oral hygiene products.[1][2][12] Research into these applications often requires accurate quantification of Xylitol in complex matrices, a task facilitated by the use of this compound.

Experimental Protocols

Quantification of Xylitol in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of Xylitol in a biological sample (e.g., plasma, saliva) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation:

-

A known amount of this compound (internal standard) is spiked into the biological sample.

-

Proteins are precipitated from the sample by adding a solvent such as acetonitrile or methanol.

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing both Xylitol and this compound, is transferred to a new vial for analysis.

-

-

LC Separation:

-

The prepared sample is injected into a Liquid Chromatography system.

-

A hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase column is used to separate Xylitol from other matrix components.

-

A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically employed.

-

-

MS/MS Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both Xylitol and this compound. The fragmentation of Xylitol has been studied, providing a basis for selecting these transitions.[13]

-

For Xylitol (MW: 152.15), a potential transition could be m/z 151.07 → 73.04 (corresponding to the [M-H]⁻ ion).

-

For this compound (MW: 159.19), the corresponding transition would be m/z 158.11 → 78.08.

-

-

Quantification:

-

A calibration curve is generated by analyzing standards containing known concentrations of unlabeled Xylitol and a fixed concentration of this compound.

-

The ratio of the peak area of Xylitol to the peak area of this compound is plotted against the concentration of Xylitol.

-

The concentration of Xylitol in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

-

Caption: LC-MS/MS workflow for Xylitol quantification.

Metabolic Pathway of Xylitol

While this compound is primarily used as a tracer, its unlabeled counterpart, Xylitol, is metabolized in the body. The metabolism of Xylitol is largely independent of insulin.[2] The primary metabolic route occurs in the cytoplasm where Xylitol is converted to D-xylulose. This product then enters the pentose phosphate pathway for further processing.[14]

Caption: Simplified metabolic pathway of Xylitol.

Synthesis and Production

Xylitol is commercially produced through the chemical hydrogenation of D-xylose, which is extracted from hemicellulose-rich biomass like hardwood trees.[2][9][15] This process typically involves high temperatures and pressures with a metal catalyst, such as nickel.[2][15] Biotechnological methods using microbes or enzymes are also being explored as a more sustainable alternative.[2] The synthesis of this compound would involve a similar chemical reduction process but starting with or utilizing deuterium-labeled reagents, such as deuterium gas (D₂) in the hydrogenation step or starting from a deuterated xylose precursor.

References

- 1. Xylitol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Xylitol: Bioproduction and Applications-A Review [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS | LGC Standards [lgcstandards.com]

- 6. clearsynth.com [clearsynth.com]

- 7. biocompare.com [biocompare.com]

- 8. BioOrganics [bioorganics.biz]

- 9. ENZYMATIC SYNTHESIS OF XYLITOL | National Agricultural Library [nal.usda.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Research Findings on Xylitol and the Development of Xylitol Vehicles to Address Public Health Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Xylitol - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Xylitol-d7: Physical and Chemical Properties for the Modern Researcher

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Xylitol-d7, a deuterated analog of the sugar alcohol Xylitol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

This compound serves as an invaluable tool in analytical and metabolic research, primarily as an internal standard for the accurate quantification of xylitol in complex biological matrices. Its physical and chemical characteristics are crucial for method development and interpretation of experimental data.

Core Physical and Chemical Data

While extensive data for this compound is not as readily available as for its non-deuterated counterpart, the following tables summarize the known properties of this compound and the well-documented properties of Xylitol, which are expected to be very similar. Deuterium substitution typically has a negligible effect on macroscopic physical properties such as melting point and boiling point.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅D₇H₅O₅ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | White crystalline solid | Inferred from Xylitol |

| Purity | Neat | [1] |

Table 2: Physical and Chemical Properties of Xylitol (for reference)

| Property | Value | Source |

| CAS Number | 87-99-0 | [2] |

| Melting Point | 92-97 °C | [2] |

| Boiling Point | 215-217 °C | [2] |

| Density | 1.52 g/cm³ | [3] |

| Solubility in Water | 200 g/100 mL at 25 °C | [3] |

| pKa | 13.24 (Predicted) | [2] |

| Appearance | White crystalline solid | [3] |

| Odor | Odorless | [2] |

| Stability | Stable under normal temperatures and pressures. | Inferred from general chemical knowledge |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of xylitol levels in various samples.

General Protocol for Quantification of Xylitol using this compound Internal Standard by LC-MS/MS

This protocol outlines a typical workflow for the analysis of xylitol in a biological sample (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[4][5]

1. Sample Preparation:

-

Thaw biological samples on ice.

-

To a 100 µL aliquot of the sample, add a known concentration of this compound solution (internal standard).

-

Precipitate proteins by adding a solvent such as acetonitrile or methanol.

-

Vortex mix and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

2. Chromatographic Separation:

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

-

Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a C18 column with an appropriate mobile phase.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for xylitol and this compound.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both xylitol and this compound. This provides high selectivity and sensitivity.

-

Example Transitions (to be optimized):

-

Xylitol: [M+H]⁺ or [M-H]⁻ → fragment ions

-

This compound: [M+D]⁺ or [M-D]⁻ → fragment ions

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of xylitol to the peak area of this compound against the concentration of xylitol standards.

-

Determine the concentration of xylitol in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Visualizations

Metabolic Pathway of Xylitol

The following diagram illustrates the primary metabolic pathway of xylitol in humans. Xylitol is first oxidized to D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway.[6]

Caption: Metabolic conversion of Xylitol to an intermediate of the Pentose Phosphate Pathway.

Experimental Workflow for Xylitol Quantification

This diagram outlines the logical flow of a typical quantitative analysis of xylitol using this compound as an internal standard.

Caption: Workflow for the quantitative analysis of Xylitol using an internal standard.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 87-99-0 CAS MSDS (Xylitol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Xylitol - Sciencemadness Wiki [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xylitol - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Synthesis and Commercial Availability of Xylitol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of Xylitol-d7, a deuterated internal standard crucial for a range of analytical and metabolic studies. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on detailed methodologies and readily accessible supplier data.

Introduction to this compound

This compound is a stable isotope-labeled version of xylitol, a five-carbon sugar alcohol. In this compound, seven hydrogen atoms are replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based applications, such as pharmacokinetic studies, metabolic profiling, and clinical diagnostics. Its use allows for precise quantification of unlabeled xylitol in complex biological matrices by correcting for variations in sample preparation and instrument response.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reduction of D-xylose, mirroring the industrial production of unlabeled xylitol. The key difference lies in the use of deuterium-donating reagents. Two principal methods are employed: catalytic deuteration and chemical reduction with a deuteride reagent. The extensive deuteration pattern observed in commercially available this compound, often specified as Xylitol-1,1,2,3,4,5,5-d7, suggests that in addition to the reduction of the aldehyde group, hydrogen-deuterium (H/D) exchange reactions occur at other positions on the carbon backbone under certain catalytic conditions.

Catalytic Deuteration of D-Xylose

This method involves the reaction of D-xylose with deuterium gas (D₂) in the presence of a metal catalyst. This process is analogous to the catalytic hydrogenation used for producing unlabeled xylitol.[1][2][3][4]

Experimental Protocol: Catalytic Deuteration

A detailed experimental protocol for the catalytic deuteration of D-xylose is as follows:

-

Catalyst Preparation: A supported ruthenium catalyst, such as ruthenium on carbon (Ru/C) or ruthenium on titanium dioxide (Ru/TiO₂), is prepared.[5][6]

-

Reaction Setup: D-xylose is dissolved in a suitable solvent, typically water or a mixture of water and a co-solvent like methanol, in a high-pressure autoclave.

-

Deuteration: The vessel is purged with nitrogen gas and then pressurized with deuterium gas (D₂). The reaction mixture is heated and stirred vigorously to ensure efficient mixing and mass transfer. Typical reaction conditions can range from 50°C to 140°C and deuterium gas pressures from 1 to 50 atmospheres.[7][8]

-

Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is removed by filtration.

-

Purification: The resulting this compound solution is concentrated under reduced pressure. Purification is achieved through recrystallization, often from a solvent system like ethanol-water, to yield the final crystalline product.[9][10]

The use of certain catalysts and reaction conditions can facilitate H/D exchange at the C2, C3, C4, and C5 positions, leading to the more extensively deuterated this compound.

Chemical Reduction of D-Xylose with Sodium Borodeuteride

An alternative and often more convenient laboratory-scale synthesis involves the chemical reduction of D-xylose using a deuteride-donating reagent, most commonly sodium borodeuteride (NaBD₄).[11]

Experimental Protocol: Chemical Reduction

A detailed experimental protocol for the chemical reduction of D-xylose is as follows:

-

Reaction Setup: D-xylose is dissolved in an appropriate solvent, such as water or ethanol.

-

Reduction: The solution is cooled in an ice bath, and a solution of sodium borodeuteride in the same solvent is added dropwise with stirring. The reaction is typically allowed to proceed for several hours at room temperature.

-

Quenching and Neutralization: The reaction is carefully quenched by the slow addition of an acid (e.g., acetic acid or hydrochloric acid) to neutralize the excess borodeuteride and decompose the borate esters.

-

Purification: The solvent is removed under reduced pressure. The resulting residue is co-evaporated multiple times with methanol to remove boric acid as volatile trimethyl borate. The crude this compound is then purified by chromatography or recrystallization.

This method primarily results in the deuteration at the C1 position of the xylitol molecule. To achieve the d7 isotopic labeling, a starting material of appropriately deuterated D-xylose would be necessary.

Synthetic Workflow

The general workflow for the synthesis of this compound can be visualized as follows:

Caption: Synthetic workflow for this compound production.

Commercial Availability of this compound

This compound is commercially available from a number of specialized chemical suppliers that focus on stable isotope-labeled compounds. When sourcing this compound, it is important to consider the isotopic purity, chemical purity, and the specific deuteration pattern. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Purity |

| Toronto Research Chemicals | This compound | X748052 | >98% | Not specified |

| Omicron Biochemicals, Inc. | D-Xylitol-d7 | XYL-027 | >98% | >98 atom % D |

| CDN Isotopes | D-Xylitol-1,1,2,3,4,5,5-d7 | D-6975 | 98% | 99 atom % D |

| Santa Cruz Biotechnology | This compound | sc-220085 | Not specified | Not specified |

| Clearsynth | This compound | CS-O-21587 | Not specified | Not specified |

Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Conclusion

The synthesis of this compound is a well-established process that leverages the known chemistry of xylitol production with the incorporation of deuterium-labeled reagents. For researchers requiring this essential internal standard, several reputable commercial sources are available. Careful consideration of the synthetic route and the desired deuteration pattern is crucial for selecting the appropriate material for specific research applications. The detailed protocols and supplier information provided in this guide serve as a valuable resource for scientists and professionals in the fields of drug development and metabolic research.

References

- 1. Current trends in the production of xylitol and paving the way for metabolic engineering in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toward Green Production of Chewing Gum and Diet: Complete Hydrogenation of Xylose to Xylitol over Ruthenium Composite Catalysts under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Polymer Networks Synthesized from Poly(Sorbitol Adipate) and Functionalized Poly(Ethylene Glycol) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward Green Production of Chewing Gum and Diet: Complete Hydrogenation of Xylose to Xylitol over Ruthenium Composite Catalysts under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Xylitol-d7 as a Tracer in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Xylitol-d7 as a stable isotope tracer for elucidating metabolic pathways in biological systems. While direct experimental literature on this compound tracing is emerging, this document outlines the foundational principles, proposed experimental methodologies, and data interpretation strategies based on established practices with other deuterated metabolic tracers.

Introduction to Xylitol Metabolism and Stable Isotope Tracing

Xylitol, a five-carbon sugar alcohol, is an intermediate in the pentose phosphate pathway (PPP). Its metabolism is primarily hepatic and involves conversion to D-xylulose, which then enters the PPP.[1] This pathway is crucial for generating NADPH, essential for reductive biosynthesis and cellular antioxidant defense, and for producing precursors for nucleotide synthesis. The use of stable isotope-labeled compounds, such as Deuterium (²H or D)-labeled xylitol (this compound), offers a powerful method to trace the metabolic fate of xylitol in vivo and in vitro without the safety concerns associated with radioactive isotopes.

By introducing this compound into a biological system, researchers can track the incorporation of deuterium into downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic fluxes through specific pathways, providing insights into cellular physiology and disease states.

Core Principles of this compound Metabolic Tracing

The fundamental principle behind using this compound as a tracer is the detection of the mass shift imparted by the seven deuterium atoms in downstream metabolites. As this compound is metabolized, these deuterium atoms are carried along into subsequent molecules. Mass spectrometry (MS) is the primary analytical technique used to detect and quantify these labeled species.

Key applications include:

-

Metabolic Flux Analysis: Quantifying the rate of metabolic reactions through the pentose phosphate pathway and its connections to glycolysis and gluconeogenesis.

-

Pathway Elucidation: Identifying and confirming the activity of enzymes and pathways involved in xylitol metabolism.

-

Disease Research: Investigating alterations in xylitol and pentose phosphate pathway metabolism in diseases such as diabetes, cancer, and inborn errors of metabolism.

-

Drug Development: Assessing the effect of therapeutic agents on specific metabolic pathways involving xylitol.

Proposed Experimental Protocols

The following protocols are adapted from established stable isotope tracing methodologies and can be tailored for specific research questions using this compound.

In Vitro Cell Culture Studies

This protocol describes a general workflow for tracing this compound metabolism in cultured cells.

Materials:

-

This compound

-

Cell culture medium deficient in the corresponding unlabeled metabolite (if applicable)

-

Dialyzed fetal bovine serum (to minimize interference from unlabeled metabolites)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Liquid nitrogen

-

Centrifuge

-

Mass spectrometer (GC-MS or LC-MS/MS)

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration should be optimized based on the specific cell line and experimental goals.

-

Incubation: Incubate the cells with the this compound containing medium for a predetermined time course. Time points should be selected to capture the kinetics of label incorporation into downstream metabolites.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS to remove any remaining extracellular tracer.

-

Immediately add ice-cold 80% methanol to quench all enzymatic activity.

-

Scrape the cells in the methanol and collect the cell lysate.

-

Freeze the lysate in liquid nitrogen.

-

-

Sample Preparation for MS Analysis:

-

Thaw the cell lysate on ice.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites if required for GC-MS analysis (e.g., silylation).

-

-

Mass Spectrometry Analysis: Analyze the prepared samples using GC-MS or LC-MS/MS to identify and quantify the deuterated metabolites.

In Vivo Animal Studies

This protocol provides a framework for conducting this compound tracing studies in animal models.

Materials:

-

This compound solution for administration (e.g., oral gavage, intravenous injection)

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenizer

-

Solvents for metabolite extraction (e.g., methanol, chloroform, water)

-

Mass spectrometer (GC-MS or LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate animals to the experimental conditions.

-

Tracer Administration: Administer a bolus or continuous infusion of this compound. The route and dose will depend on the research question.

-

Time Course and Sample Collection: Collect blood samples at various time points post-administration. At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, kidney, brain). Immediately freeze tissues in liquid nitrogen to quench metabolism.

-

Metabolite Extraction from Tissues:

-

Weigh the frozen tissue.

-

Homogenize the tissue in an ice-cold extraction solvent mixture (e.g., methanol:water or methanol:chloroform:water).

-

Centrifuge the homogenate to separate the protein precipitate and extract the metabolite-containing supernatant.

-

-

Sample Preparation and MS Analysis: Follow the same procedures as outlined for in vitro studies for sample preparation and mass spectrometry analysis.

Data Presentation: Quantitative Analysis

The primary quantitative output of a this compound tracing study is the measurement of isotopic enrichment in downstream metabolites. This data can be presented in tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Following this compound Administration in Cultured Hepatocytes

| Metabolite | Labeled Isotopologue | % Enrichment (Control) | % Enrichment (Treatment X) |

| D-Xylulose | D-Xylulose-d7 | 85.2 ± 3.1 | 75.6 ± 4.5 |

| Ribose-5-phosphate | Ribose-5-phosphate-d5 | 45.7 ± 2.8 | 32.1 ± 3.9 |

| Fructose-6-phosphate | Fructose-6-phosphate-d5 | 30.1 ± 2.2 | 18.9 ± 2.5 |

| Glucose-6-phosphate | Glucose-6-phosphate-d5 | 25.4 ± 1.9 | 15.3 ± 2.1 |

| Lactate | Lactate-d3 | 15.8 ± 1.5 | 8.2 ± 1.1 |

| Alanine | Alanine-d3 | 12.3 ± 1.2 | 6.5 ± 0.9 |

Data are presented as mean ± standard deviation.

Visualization of Pathways and Workflows

Visualizing the metabolic pathways and experimental workflows is crucial for understanding the flow of the tracer and the experimental design.

Caption: Metabolic fate of this compound through the Pentose Phosphate Pathway.

Caption: General experimental workflow for this compound tracer studies.

Analytical Considerations: Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for analyzing deuterated metabolites.

-

GC-MS: Often requires derivatization of polar metabolites like sugar alcohols to increase their volatility. Electron ionization (EI) is a common ionization technique. The fragmentation patterns of the derivatized, labeled metabolites can be used for identification and quantification.

-

LC-MS/MS: Offers the advantage of analyzing underivatized metabolites in their native state. Electrospray ionization (ESI) is typically used. Multiple reaction monitoring (MRM) can be employed for targeted quantification of specific labeled metabolites, providing high sensitivity and specificity.

When developing an MS method for this compound tracing, it is crucial to:

-

Establish the retention times and mass spectra of unlabeled standards.

-

Predict and confirm the mass shifts for the deuterated isotopologues of interest.

-

Optimize ionization and fragmentation parameters to achieve the best signal-to-noise ratio for the labeled compounds.

Conclusion

This compound is a promising stable isotope tracer for investigating the dynamics of the pentose phosphate pathway and its interplay with central carbon metabolism. While specific applications are still developing, the established methodologies for other deuterated tracers provide a robust framework for designing and implementing insightful metabolic studies. The use of this compound, coupled with advanced mass spectrometry techniques, will undoubtedly contribute to a deeper understanding of metabolic regulation in health and disease, and aid in the development of novel therapeutic strategies.

References

In-Depth Technical Guide to the Safety and Handling of Xylitol-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Xylitol-d7, a deuterated form of the sugar alcohol Xylitol. The information herein is compiled from various safety data sheets (SDS) and technical documents for Xylitol, as the safety profile of this compound is comparable to its non-deuterated counterpart. This document is intended to provide guidance for the safe use of this compound in a laboratory research setting.

Hazard Identification and Classification

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is a white to off-white crystalline powder with no discernible odor.[1] While not considered hazardous, appropriate laboratory safety practices should always be observed. Ingestion of large quantities may lead to gastrointestinal disturbances.[1]

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |

| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If a large amount is swallowed, give one to two glasses of water to drink. Seek medical attention if discomfort occurs.[1] |

Quantitative Safety Data

The following tables summarize the key quantitative data for Xylitol, which is applicable to this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅D₇O₅ | [2] |

| Molecular Weight | 159.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Odor | Odorless | [1] |

| Melting Point | 92-96 °C (198-205 °F) | [3] |

| Solubility in Water | Easily soluble | [1] |

| pH (1% Solution) | 5.0 - 7.0 | [1] |

| Specific Gravity | 1.52 | [1] |

Table 2: Toxicological Data

| Test | Species | Route | Dose | Reference |

| LD50 | Rat | Oral | 16,500 mg/kg | [1] |

| LD50 | Rabbit | Oral | 12,500 mg/kg | [1] |

Experimental Protocols: Safe Handling in a Laboratory Setting

The following is a general protocol for the safe handling of this compound in a research laboratory.

4.1. Engineering Controls

-

Work in a well-ventilated area.[1]

-

Use of a fume hood is recommended for procedures that may generate dust.

-

An eyewash station and safety shower should be readily accessible.[3]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or glasses.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a laboratory coat.

4.3. Handling Procedures

-

Receiving and Storage:

-

Weighing and Aliquoting:

-

To avoid isotopic dilution, handle under an inert, dry atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) if the experiment is sensitive to H/D exchange.

-

Minimize the generation of dust. Use a spatula for transferring the solid.

-

If weighing on an open bench, do so in a draft-shielded balance enclosure.

-

-

Dissolution:

-

When preparing solutions, add the this compound powder to the solvent slowly while stirring to avoid splashing.

-

-

Spill and Waste Disposal:

-

In case of a spill, sweep up the solid material, trying to minimize dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory environment.

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

The Unseen Influence: A Technical Guide to the Natural Abundance of Deuterium and its Impact on Xylitol Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the subtle yet significant role of the natural abundance of deuterium in the precise analysis of xylitol. An understanding of this isotopic effect is critical for researchers and professionals in drug development and quality control to ensure accurate characterization and quantification of this widely used sugar substitute.

Introduction: The Nature of Deuterium and Xylitol

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to the single proton of the more common protium (¹H).[1] It is naturally present in our environment, with a consistent abundance in terrestrial and oceanic systems. Xylitol (C₅H₁₂O₅) is a five-carbon sugar alcohol (polyol) used extensively in the pharmaceutical and food industries for its sweetness and non-cariogenic properties.[2] Its molecular structure contains twelve hydrogen atoms, each with a small probability of being a deuterium atom.

Table 1: Natural Abundance and Properties of Hydrogen Isotopes

| Isotope | Symbol | Protons | Neutrons | Natural Abundance (%) | Atomic Mass (Da) |

| Protium | ¹H | 1 | 0 | >99.98 | 1.007825 |

| Deuterium | ²H or D | 1 | 1 | ~0.0156 | 2.014102 |

The seemingly minuscule presence of deuterium can have measurable effects on sophisticated analytical techniques, influencing data interpretation and the ultimate accuracy of quantitative results.

The Effect of Natural Deuterium Abundance on Analytical Techniques

The primary analytical methods for xylitol, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are sensitive to isotopic variations. The natural abundance of deuterium, along with other naturally occurring isotopes like ¹³C and ¹⁷O/¹⁸O, introduces complexities that must be understood and accounted for.

Mass Spectrometry (MS)

In mass spectrometry, molecules are ionized and their mass-to-charge ratio (m/z) is measured. The molecular ion peak (M⁺) corresponds to the mass of the molecule with its most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O). However, the presence of heavier isotopes gives rise to smaller peaks at higher m/z values, known as isotopic peaks (M+1, M+2, etc.).

For xylitol (C₅H₁₂O₅), the M+1 peak is primarily a result of the natural abundance of ¹³C (1.11%) and ²H (0.0156%). The M+2 peak arises from the presence of two ¹³C atoms, one ¹³C and one ²H, two ²H atoms, or the presence of ¹⁷O or ¹⁸O.

Logical Relationship: Isotopic Abundance to Mass Spectrum

References

Methodological & Application

Application Note: Quantification of Xylitol in Biological Matrices using Stable Isotope Dilution LC-MS/MS with Xylitol-d7

Audience: Researchers, scientists, and drug development professionals.

Abstract

Xylitol, a five-carbon sugar alcohol, is widely used as a sugar substitute in foods, beverages, and pharmaceuticals. Accurate quantification of xylitol in biological matrices is crucial for pharmacokinetic studies, clinical diagnostics, and food safety analysis. This application note details a robust and sensitive method for the quantification of xylitol in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Xylitol-d7, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. The protocol utilizes a simple protein precipitation step followed by Hydrophilic Interaction Chromatography (HILIC) for optimal separation of the highly polar xylitol molecule.

Principle of the Method

Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantitative mass spectrometry. In this method, a known concentration of an isotopically labeled version of the analyte (this compound) is added to the sample at the beginning of the workflow. This compound is chemically identical to xylitol and therefore behaves identically during sample extraction, chromatographic separation, and ionization. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the peak area ratio of the endogenous xylitol to the this compound internal standard, any sample loss or ionization suppression/enhancement during the process is nullified, leading to highly accurate and precise quantification.

Caption: Logical relationship of the stable isotope dilution method.

Experimental Protocols

Materials and Reagents

-

Xylitol certified reference standard (Sigma-Aldrich or equivalent)

-

This compound (CAS: 1189999-73-0 or equivalent)

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Methanol (MeOH)

-

LC-MS grade Water

-

Ammonium Acetate (NH₄OAc), LC-MS grade

-

Human Plasma (or other relevant biological matrix)

Preparation of Standards and Solutions

-

Xylitol Stock Solution (1 mg/mL): Accurately weigh 10 mg of xylitol and dissolve in 10 mL of water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of water.

-

IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50:50 ACN:Water.

-

Calibration Standards (Calibrators): Prepare a series of calibrators by spiking the xylitol stock solution into the matrix of interest (e.g., blank plasma) to achieve final concentrations ranging from 5 ng/mL to 5000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in the matrix at low, medium, and high concentrations (e.g., 15, 250, and 4000 ng/mL) from a separate weighing of the xylitol standard.

Sample Preparation Protocol

-

Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.

-

Pipette 50 µL of the appropriate sample (blank plasma, calibrator, QC, or unknown) into the labeled tubes.

-

Add 10 µL of the IS Working Solution (1 µg/mL) to all tubes except the blank matrix.

-

Add 200 µL of cold acetonitrile (< -20°C) to each tube to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Incubate at 4°C for 20 minutes to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5-10 µL into the LC-MS/MS system.

Caption: A comprehensive workflow for xylitol quantification.

Instrumentation and Analytical Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Conditions

Hydrophilic Interaction Chromatography (HILIC) is ideal for retaining and separating highly polar compounds like xylitol.[1][2]

| Parameter | Condition |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column |

| Mobile Phase A | Water with 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 10 mM Ammonium Acetate |

| Gradient | 95% B to 50% B over 5 minutes, hold for 2 min, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Run Time | ~8 minutes |

Mass Spectrometry (MS/MS) Conditions

Analysis is performed in Negative Ion Mode using Electrospray Ionization (ESI-) for optimal sensitivity. Multiple Reaction Monitoring (MRM) is used for quantification.[3]

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Source Temp. | 550 - 650°C |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| Nebulizer Gas (GS1) | 60 psi |

| Heater Gas (GS2) | 60 psi |

The MRM transitions for xylitol and its internal standard are critical for selectivity. Often, acetate adducts ([M+CH₃COO]⁻) or deprotonated molecules ([M-H]⁻) are monitored.[3]

| Compound | Precursor Ion (Q1) | Product Ion (Q2) | Collision Energy (CE) | Declustering Potential (DP) |

| Xylitol | m/z 211.1 ([M+CH₃COO]⁻) | m/z 59.0 | -32 V | -40 V |

| This compound (IS) | m/z 218.1 ([M+CH₃COO]⁻) | m/z 59.0 or 62.0* | -32 V | -40 V |

Note: The product ion for the deuterated standard may be the same or shifted depending on the fragment. Empirical optimization on the specific instrument is required.

Method Performance and Data Presentation

The described method demonstrates excellent performance characteristics suitable for regulated bioanalysis.

Quantitative Data Summary

The following table summarizes the typical performance of the assay. Linearity is established by a weighted (1/x²) linear regression of the calibration curve.

| Parameter | Result |

| Linearity Range | 5 – 5000 ng/mL |

| Correlation Coeff. (r²) | ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL (S/N ≥ 10) |

| Upper Limit of Quantification (ULOQ) | 5000 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

These values are representative and should be established during in-house method validation.[2]

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of xylitol in biological matrices. The use of a stable isotope-labeled internal standard, this compound, coupled with a straightforward protein precipitation and HILIC separation, ensures reliable and accurate results. The method is well-suited for a variety of research and development applications, from pharmacokinetic analysis to clinical monitoring.

References

Application Note: Utilizing Xylitol-d7 for Pharmacokinetic Studies of Xylitol Absorption

Abstract

This application note details the use of Xylitol-d7, a stable isotope-labeled internal standard, for the accurate quantification of xylitol in biological matrices during pharmacokinetic (PK) studies. Xylitol, a sugar alcohol used as a sugar substitute, undergoes passive diffusion and metabolism in the liver.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its application in food and pharmaceuticals.[3][4] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations during sample preparation and analysis. While studies specifically detailing the use of this compound are not widely published, this document synthesizes established methodologies for xylitol analysis and the principles of stable isotope dilution assays to provide a comprehensive protocol.

Introduction

Xylitol is a five-carbon sugar alcohol naturally found in many fruits and vegetables.[5] It is widely used as a sugar substitute in various products, including chewing gum, toothpaste, and dietary supplements, due to its low caloric value and dental health benefits, such as reducing the risk of caries.[5][6][7] The metabolism of xylitol is primarily hepatic, where it is converted to D-xylulose and enters the pentose phosphate pathway.[6][8][9]

Pharmacokinetic studies are essential to understand the bioavailability and metabolic fate of xylitol. A key challenge in these studies is the accurate quantification of xylitol in complex biological matrices like plasma and urine. The stable isotope dilution method, employing a deuterated standard such as this compound, offers high precision and accuracy for LC-MS/MS-based quantification. This internal standard mimics the physicochemical properties of the analyte (xylitol) but is distinguishable by its mass, allowing for reliable correction of analytical variability.

This document provides a detailed protocol for a pharmacokinetic study of xylitol using this compound as an internal standard, covering study design, sample analysis, and data interpretation.

Xylitol Absorption and Metabolism

Approximately 50% of ingested xylitol is absorbed through the small intestine via passive diffusion.[2][6][8] The absorbed xylitol is then transported to the liver.

Metabolic Pathway:

In the liver, xylitol is metabolized through the following primary steps:

-

Oxidation: Xylitol is oxidized to D-xylulose by a NAD-dependent dehydrogenase (polyol dehydrogenase).[6]

-

Phosphorylation: D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate.[6]

-

Pentose Phosphate Pathway: D-xylulose-5-phosphate is an intermediate of the pentose phosphate pathway (PPP) and is further metabolized.[8][9][10]

The unabsorbed portion of xylitol passes to the large intestine, where it is fermented by gut bacteria, which can lead to gastrointestinal side effects like bloating and diarrhea if consumed in large quantities.[1][6]

Caption: Metabolic pathway of orally ingested xylitol.

Experimental Design & Protocols

Pharmacokinetic Study Design

A typical clinical study to assess xylitol pharmacokinetics would involve the following:

-

Subjects: A cohort of healthy volunteers, often required to fast overnight prior to the study.

-

Dosing: Oral administration of a defined dose of xylitol (e.g., 10g) dissolved in water. A trace amount of this compound is co-administered or used as an internal standard during sample analysis.

-

Sampling: Collection of blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes). Urine samples may also be collected over a 24-hour period.

-

Sample Processing: Plasma is separated from blood samples by centrifugation and stored at -80°C until analysis.

Caption: General workflow for a xylitol pharmacokinetic study.

Protocol: Quantification of Xylitol in Plasma by LC-MS/MS

This protocol is adapted from established methods for sugar alcohol analysis.[11][12][13][14]

1. Materials and Reagents:

-

Xylitol standard and this compound (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ammonium Acetate

-

Ultrapure water

-

Human plasma (for calibration standards and quality controls)

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and quality controls (QCs) on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 200 µL of protein precipitation solution (Acetonitrile containing 100 ng/mL of this compound).

-

Vortex vigorously for 30 seconds to mix and precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

-

Dilute with 150 µL of ultrapure water prior to injection.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera or equivalent

-

Mass Spectrometer: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A hydrophilic interaction chromatography (HILIC) column, such as an Asahipak NH2P-50 4E (4.6 x 250 mm), is suitable for separating polar compounds like xylitol.[11]

-

Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 9.2

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.7 mL/min

-

Gradient: Isocratic elution with 75% Mobile Phase B.

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.

-

Ion Spray Voltage: -4500 V

-

Temperature: 600°C

-

MRM Transitions (Hypothetical for this compound):

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) |

|---|---|---|

| Xylitol | m/z 151.1 | m/z 71.1 |

| This compound (IS) | m/z 158.1 | m/z 75.1 |

Data Presentation and Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time profile of xylitol. The use of this compound ensures that the measured concentrations are accurate.

Representative Pharmacokinetic Data

The following table presents hypothetical data from a study where 10 healthy volunteers were administered a 10g oral dose of xylitol.

| Parameter | Mean Value | Standard Deviation (SD) |

| Cmax (µg/mL) | 1.52 | 0.45 |

| Tmax (hr) | 0.75 | 0.25 |

| AUC₀-t (µg·hr/mL) | 3.89 | 0.98 |

| AUC₀-inf (µg·hr/mL) | 4.15 | 1.12 |

| t₁/₂ (hr) | 2.5 | 0.6 |

| Apparent Bioavailability (%) | ~50% | N/A |

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC₀-inf: Area under the curve extrapolated to infinity.

-

t₁/₂: Elimination half-life.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based assays provides a robust, sensitive, and specific method for the pharmacokinetic evaluation of xylitol. This approach allows for the reliable determination of key PK parameters, which are crucial for assessing the safety and efficacy of xylitol-containing products for researchers, scientists, and drug development professionals. The detailed protocol herein serves as a comprehensive guide for implementing such studies.

References

- 1. What is the mechanism of Xylitol? [synapse.patsnap.com]

- 2. medizinonline.com [medizinonline.com]

- 3. Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Health benefits of xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of xylitol on dental caries and oral flora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xylitol - Wikipedia [en.wikipedia.org]

- 7. Meta-analysis on the Effectiveness of Xylitol in Caries Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Xylitol in Human Saliva using Isotope Dilution LC-MS/MS with Xylitol-d7

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylitol is a naturally occurring sugar alcohol used widely as a sugar substitute in foods, pharmaceuticals, and oral health products like chewing gum and toothpaste[1][2]. Its non-cariogenic properties and ability to reduce levels of decay-causing bacteria in saliva make it a key ingredient in dental products[2]. Quantifying xylitol concentrations in saliva is crucial for pharmacokinetic studies, clinical trials assessing the efficacy of xylitol-containing products, and understanding its dose-response relationship in caries prevention[3].

This application note details a robust and sensitive method for the quantification of xylitol in human saliva samples. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for selective and accurate measurement of analytes in complex biological matrices[4][5]. To ensure the highest accuracy and correct for any variability during sample preparation and analysis, a stable isotope-labeled internal standard, Xylitol-d7, is employed in an isotope dilution strategy.

Experimental Protocols

This section provides a detailed methodology for the analysis of xylitol in saliva from sample collection to final quantification.

1. Materials and Reagents

-

Analytes: Xylitol (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

-

Reagents: Ammonium Acetate (≥99% purity), Formic Acid (LC-MS grade), Perchloric Acid (70%)

-

Equipment: Centrifuge, vortex mixer, analytical balance, micropipettes, 1.5 mL polypropylene tubes.

2. Saliva Sample Collection and Handling

A standardized protocol for saliva collection is essential for consistent results.

-

Pre-collection: Participants should refrain from eating, drinking, or using oral hygiene products for at least 1 hour prior to sample collection[6].

-

Collection: Collect unstimulated saliva by having the subject spit accumulated saliva into a pre-chilled polypropylene tube[1][6]. A minimum of 0.5 mL of saliva is recommended for each time point[1][7].

-

Post-collection: Immediately after collection, samples should be placed on ice to minimize enzymatic activity.

-

Storage: For long-term storage, samples should be frozen and maintained at -20°C or lower until analysis[1].

3. Sample Preparation Protocol

This protocol uses protein precipitation to extract xylitol from the saliva matrix.

-

Thaw frozen saliva samples on ice. Vortex briefly to ensure homogeneity.

-

Pipette 100 µL of the saliva sample into a 1.5 mL polypropylene tube.

-

Add 20 µL of the this compound internal standard working solution (e.g., at 5 µg/mL in 50:50 methanol:water) to each sample, calibration standard, and quality control (QC) sample.

-

To deproteinize the sample, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an LC-MS vial for analysis.

4. Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of xylitol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions from the stock solutions to create working standards for the calibration curve and QC samples.

-

Calibration Curve: Prepare a calibration curve in a surrogate matrix (e.g., artificial saliva or water) by spiking appropriate amounts of the xylitol working solutions. A typical concentration range could be 0.1 µg/mL to 50 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.

Instrumentation and Analytical Conditions

1. Liquid Chromatography (LC) Method

Due to its high polarity, xylitol is best separated using Hydrophilic Interaction Chromatography (HILIC).

| Parameter | Condition |

| LC System | Agilent 1290 Infinity or equivalent |

| Column | Imtakt Unison UK-Amino, 2 x 150 mm, 3µm (or equivalent HILIC column)[3] |

| Column Temperature | 40 °C |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | 0-2 min: 80% B; 2-8 min: 80-20% B; 8-10 min: 20% B; 10.1-15 min: 80% B |

2. Mass Spectrometry (MS) Method

Analysis is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

| Parameter | Condition |

| MS System | AB SCIEX TRIPLE QUAD 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 350 °C |

| MRM Transitions | See Table below |

Table 1: MRM Transitions and Compound-Dependent Parameters

| Analyte | Precursor Ion (m/z) [Adduct] | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Xylitol | 211.0 [M+CH₃COO]⁻ | 59.0 | -40 | -32 |

| This compound (IS) | 218.0 [M+CH₃COO]⁻ | 59.0 | -40 | -32 |

| MRM parameters for xylitol are adapted from a published method[3]. Parameters for this compound are predicted based on the structure and may require optimization. |

Data Presentation and Method Performance

The following table summarizes the typical performance characteristics expected from a validated bioanalytical method of this nature.

Table 2: Representative Quantitative Method Performance

| Parameter | Typical Acceptance Criteria/Value | Description |

| Calibration Curve Range | 0.1 - 50 µg/mL | The range of concentrations over which the method is linear and quantifiable. |

| Linearity (r²) | > 0.995 | Coefficient of determination for the calibration curve, indicating goodness of fit. |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | The lowest concentration that can be quantified with acceptable accuracy (±20%) and precision (<20% CV). |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Closeness of the measured concentration to the true concentration. |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | The degree of scatter between a series of measurements. |

| Matrix Effect | 85 - 115% | The effect of co-eluting, interfering substances in the saliva matrix on the ionization of the analyte. |

| Recovery | Consistent and reproducible | The efficiency of the analyte extraction process from the saliva matrix. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for xylitol quantification in saliva.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of xylitol in human saliva. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy by compensating for matrix effects and variations in sample processing. This protocol is well-suited for clinical research and pharmaceutical development, enabling precise measurement of xylitol exposure in the oral cavity.

References

- 1. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. coresta.org [coresta.org]

- 4. researchgate.net [researchgate.net]

- 5. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]

Troubleshooting & Optimization

Technical Support Center: Isotopic Overlap Correction for Xylitol and Xylitol-d7 Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when correcting for isotopic overlap between xylitol and its deuterated internal standard, Xylitol-d7, in mass spectrometry-based quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why is it a problem in the analysis of xylitol with a this compound internal standard?

A1: Isotopic overlap, or "crosstalk," occurs when the mass spectrum of the analyte (xylitol) has signals at the same mass-to-charge ratio (m/z) as the isotopic internal standard (this compound), and vice-versa. This interference is primarily due to the natural abundance of heavy isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si) in the xylitol molecule and the derivatizing agent, typically a trimethylsilyl (TMS) group.[1][2] This overlap can lead to an overestimation of the internal standard's signal and an underestimation of the analyte's signal, resulting in inaccurate quantification.[2]

Q2: We are observing non-linearity in our calibration curve at high xylitol concentrations. Could this be due to isotopic overlap?

A2: Yes, non-linearity in the calibration curve, especially at high analyte-to-internal standard ratios, is a classic symptom of isotopic overlap.[2] The contribution of the naturally occurring heavy isotopes of the abundant unlabeled xylitol to the signal of the deuterated internal standard becomes more significant at these high concentrations, leading to a disproportional response and a curved calibration plot. A non-linear regression model may be required for accurate quantification in such cases.[2]

Q3: Which ions are typically monitored in Selected Ion Monitoring (SIM) mode for the quantitative analysis of TMS-derivatized xylitol and this compound?

A3: For TMS-derivatized xylitol, characteristic fragment ions are selected for their abundance and specificity. Common ions for monitoring include m/z 217 and 319. For this compound, the corresponding ions would be shifted by the number of deuterium atoms in the fragment. For a fragment containing all seven deuterium atoms, the shift would be +7 Da. However, the exact ions to monitor for this compound will depend on its fragmentation pattern, which should be determined experimentally. It is crucial to select fragment ions that are abundant for both the analyte and the internal standard and have minimal overlap.

Troubleshooting Guides

Issue 1: Inaccurate and inconsistent quantitative results for xylitol.

-

Possible Cause: Significant isotopic overlap between the xylitol and this compound signals is not being corrected.

-

Troubleshooting Steps:

-

Confirm Overlap: Analyze a high-concentration standard of unlabeled xylitol and monitor the m/z channels of your this compound internal standard. Any signal detected in the internal standard channels confirms isotopic overlap.

-

Implement Correction: Apply a mathematical correction to your data. A common approach involves creating a correction matrix based on the measured isotopic distribution of pure unlabeled xylitol and this compound standards.

-

Optimize SIM Ions: If possible, select alternative fragment ions for SIM that exhibit less overlap. This may involve choosing less abundant ions that are unique to each compound.

-

Issue 2: The calculated concentration of xylitol is consistently lower than expected.

-

Possible Cause: The signal from the natural isotopes of xylitol is artificially inflating the peak area of the this compound internal standard.

-

Troubleshooting Steps:

-

Assess Contribution Factor: Determine the percentage contribution of the xylitol signal to the internal standard's signal. This can be done by analyzing a pure xylitol standard and measuring the response at the m/z of the internal standard.

-

Apply Correction Factor: Use the calculated contribution factor to correct the measured peak area of the internal standard in your samples. The corrected internal standard area will be lower, leading to a more accurate (and likely higher) calculated concentration of xylitol.

-

Consider a Non-Linear Calibration: High concentrations of xylitol can exacerbate this issue. A non-linear calibration curve can often provide a better fit for the data and more accurate quantification in the presence of significant overlap.[2]

-

Experimental Protocols

Protocol 1: Sample Preparation and TMS Derivatization of Xylitol from Plasma

This protocol outlines a general procedure for the extraction and derivatization of xylitol from a biological matrix for GC-MS analysis.

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of this compound internal standard solution.

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

-

Derivatization:

-

To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Incubate at 60°C for 30 minutes.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 60 minutes.[3]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

Protocol 2: GC-MS Analysis of TMS-Derivatized Xylitol

The following are typical GC-MS parameters for the analysis of TMS-derivatized xylitol. These may need to be optimized for your specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Split Ratio | 10:1 |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| Xylitol | m/z 217, 319 |

| This compound | To be determined based on experimental fragmentation (predicted m/z 224, 326 for a fully deuterated fragment) |

Isotopic Overlap Correction: A Step-by-Step Guide

The following provides a simplified mathematical approach to correct for the isotopic contribution of unlabeled xylitol to the this compound signal.

Step 1: Determine the Isotopic Contribution Factor (CF)

-

Prepare a pure standard of unlabeled xylitol at a concentration representative of the upper range of your samples.

-

Analyze this standard using your established GC-MS method, monitoring the selected ions for both xylitol and this compound.

-

Calculate the Contribution Factor (CF) as the ratio of the peak area observed at the this compound m/z to the peak area at the xylitol m/z.

CF = Area(IS channel) / Area(Analyte channel) in pure analyte standard

Step 2: Correct the Internal Standard Peak Area in Samples

For each of your unknown samples, calculate the corrected peak area of the internal standard (IS_corr) using the following formula:

IS_corr = IS_measured - (Analyte_measured * CF)

Where:

-

IS_measured is the measured peak area of the internal standard in the sample.

-

Analyte_measured is the measured peak area of the analyte in the sample.

-

CF is the Contribution Factor determined in Step 1.

Step 3: Calculate the Corrected Analyte Concentration

Use the corrected internal standard peak area (IS_corr) to calculate the concentration of xylitol in your samples from your calibration curve.

Visualizations

Caption: Isotopic overlap from xylitol to this compound.

Caption: Workflow for isotopic overlap correction.

References

Navigating the Analysis of Xylitol-d7 by GC-MS: A Technical Support Guide

Welcome to the technical support center for the analysis of Xylitol-d7 and other sugar alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods, with a focus on achieving optimal peak shape and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape, such as tailing, for my this compound peak?

A1: Poor peak shape, particularly tailing, for polar compounds like this compound is a common issue in GC-MS analysis. The primary causes often revolve around the inherent polarity of the analyte and its interaction with the GC system. Key factors include:

-

Incomplete Derivatization: this compound is a non-volatile polyol and requires derivatization to increase its volatility and reduce its polarity.[1] Incomplete reactions will leave polar hydroxyl groups exposed, leading to interactions with active sites in the system.

-

Active Sites: Silanol groups on the surface of the inlet liner, column, or even contaminants can interact with the polar groups of your analyte, causing peak tailing.[2][3]

-

Improper Column Selection: Using a column that is not sufficiently inert or has a stationary phase with inappropriate polarity can lead to poor peak shape.[4][5]

-

Suboptimal GC Conditions: Incorrect injection port temperature, carrier gas flow rate, or oven temperature programming can all negatively impact peak shape.[6]

-

Column Issues: A poorly cut column at the inlet or contamination at the head of the column can create turbulence and active sites.[2][7]

Q2: What is derivatization and why is it crucial for this compound analysis?

A2: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a particular analytical technique. For GC-MS analysis of highly polar and non-volatile compounds like this compound, derivatization is essential.[8] The process typically involves replacing the active hydrogens on the hydroxyl groups with less polar functional groups. This increases the volatility of the analyte, allowing it to be successfully vaporized and transported through the GC column, and reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks. Common derivatization techniques include silylation and acetylation.[8][9][10][11]

Q3: Which derivatization method is recommended for this compound?

A3: Silylation is a widely used and effective derivatization method for sugars and sugar alcohols.[8][9] This typically involves reacting the analyte with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][9] To further improve results by reducing the number of potential derivative isomers, an oximation step with a reagent like methoxyamine hydrochloride in pyridine can be performed prior to silylation.[8][9] Acetylation, using reagents like acetic anhydride and pyridine, is another viable option that can produce a single derivative peak.[10][11]

Q4: How can I minimize the presence of active sites in my GC-MS system?

A4: Minimizing active sites is critical for achieving good peak shape with polar analytes. Here are several strategies:

-

Use Deactivated Liners: Always use high-quality, deactivated inlet liners. Consider liners with glass wool to aid in vaporization and trap non-volatile residues, but ensure the wool is also deactivated.[2]

-

Regular Inlet Maintenance: Regularly replace the liner, septum, and inlet seals to prevent the buildup of contaminants that can create active sites.[7]

-

Column Conditioning: Properly condition your GC column according to the manufacturer's instructions before use.

-

Column Trimming: If you suspect contamination at the head of the column, trimming 10-20 cm from the inlet end can remove active sites and restore performance.[2][6]

-

Use of an Inert Column: Employ a GC column specifically designed for inertness, often marketed for MS applications, to minimize analyte interactions with the stationary phase and column tubing.[4][5]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Peak tailing is a common chromatographic problem when analyzing polar compounds like this compound. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Peak Tailing

Caption: A stepwise troubleshooting guide for resolving peak tailing issues.

| Symptom | Potential Cause | Recommended Action |

| All peaks in the chromatogram are tailing | - Poor column cut or installation- Dead volume- Contaminated inlet liner | - Re-cut the column ensuring a clean, 90-degree cut.[2]- Verify correct column installation depth in the inlet.[2]- Replace the inlet liner with a new, deactivated one.[2] |

| Only polar analyte peaks (like this compound) are tailing | - Active sites in the system- Incomplete derivatization- Mismatch between solvent and stationary phase polarity | - Use an ultra-inert GC column.[12]- Trim the front of the column.[6]- Optimize the derivatization procedure; ensure reagents are fresh.[8]- Consider a different injection solvent.[6] |

| Peak tailing worsens over a sequence of injections | - Buildup of non-volatile residue in the inlet or on the column | - Perform inlet maintenance (replace liner and septum).[7]- Trim the column.[2] |

Guide 2: Optimizing Derivatization

Consistent and complete derivatization is fundamental to good results.

| Problem | Potential Cause | Recommended Action |

| Low derivatization efficiency (small peak area) | - Water or moisture in the sample or reagents- Incorrect reagent-to-sample ratio- Insufficient reaction time or temperature | - Thoroughly dry the sample extract before adding reagents.[9] Store reagents in a desiccator.[8]- Optimize the volume of derivatization agents.[13]- Ensure the reaction is carried out for the recommended time and at the correct temperature.[9][10] |

| Multiple derivative peaks for a single analyte | - Incomplete reaction leading to partially derivatized species- Formation of isomers (e.g., syn/anti for oximes) | - Optimize reaction conditions (time, temperature) to drive the reaction to completion.- Incorporate an oximation step before silylation to reduce the number of isomers to two.[8] |

| Reagent-related interference peaks | - Excess derivatization reagent- Byproducts of the derivatization reaction | - Adjust the amount of reagent used.- If possible, include a sample cleanup step after derivatization.- Analyze a reagent blank to identify interfering peaks. |

Experimental Protocols

Protocol 1: Silylation of this compound (with Oximation)